2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-6-10(11(16)17)19-12(14-6)15-8-5-7(13)3-4-9(8)18-2/h3-5H,1-2H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHZFBQQRIBOMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a5-Chloro-2-methoxyaniline moiety, which is a type of aniline derivative
Mode of Action
It’s known that aniline derivatives can act as aBronsted base , meaning they can accept a proton (H+) from a donor (Bronsted acid). This property could influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
The compound’s ability to act as a bronsted base suggests it may be involved in acid-base reactions, which are fundamental to many biochemical pathways.
Biological Activity
2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, including antimicrobial and antioxidant properties.
- Molecular Formula : C12H11ClN2O3S
- Molecular Weight : 298.75 g/mol
- IUPAC Name : this compound
- SMILES Notation : COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C(=O)O
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.
Antimicrobial Activity
One of the key areas of research has been the compound's antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth.
| Study | Compound | MIC (µg/mL) | MBC (µg/mL) | Notes |
|---|---|---|---|---|
| 15 | 1.95–15.62 | 1–4 | Showed high activity against Gram-positive bacteria | |
| 5k | 3.6 | Moderate | Inhibitory activity against xanthine oxidase |
In a comparative study, compound 5k demonstrated moderate xanthine oxidase inhibitory activity, which is significant for conditions like gout and hyperuricemia. The IC50 values indicated effective inhibition compared to standard drugs like febuxostat .
Antioxidant Activity
The antioxidant capacity of this compound was also evaluated, as thiazole derivatives often exhibit free radical scavenging properties. This activity is crucial for mitigating oxidative stress in biological systems.
| Compound | IC50 (µM) | Type of Activity |
|---|---|---|
| 5k | 15.3 | Antioxidant |
| 5n | 17.6 | Antioxidant |
These findings suggest that the compound not only inhibits specific enzymes but also contributes to reducing oxidative stress by scavenging free radicals .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, the efficacy of various thiazole derivatives was tested against common bacterial strains. Among these, the compound demonstrated superior antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting potential as a new therapeutic agent in treating resistant bacterial infections.
Case Study 2: Antioxidant Potential
A study focused on the antioxidant effects of thiazole derivatives highlighted the ability of this compound to enhance cellular defense mechanisms against oxidative damage. In vitro assays showed that treatment with the compound increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), indicating its role in promoting cellular health and longevity.
Comparison with Similar Compounds
Antidiabetic Activity
Xanthine Oxidase Inhibition
- Febuxostat : Gold-standard inhibitor with a compact hydrophobic substituent at position 2; direct phenyl-thiazole linkage enhances target affinity .
- BAC Derivatives : Modified with a methylene spacer between phenyl and thiazole; weaker inhibition (IC50 ~10 μM vs. febuxostat’s 0.6 nM) due to reduced steric complementarity .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(5-Chloro-2-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization reactions. A common approach involves reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a methanol-water mixture, followed by acid hydrolysis to yield the carboxylic acid derivative . For example, chloro-substituted aniline derivatives can be coupled to the thiazole core using triethylamine as a base and dioxane as a solvent, with subsequent purification via recrystallization . Key steps include:
- Reagent selection : Use chloroacetyl chloride for acetylation .
- Cyclization : Optimize reaction time and temperature to avoid byproducts.
- Purification : Employ ethanol-DMF mixtures for recrystallization .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm the presence of the methoxy (δ 3.8–4.0 ppm) and chloro-substituted aromatic protons (δ 7.2–7.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .
Q. What are the solubility characteristics of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. For biological assays:
- Stock solutions : Prepare in DMSO (10 mM) and dilute in buffer to avoid solvent interference .
- In vivo studies : Use carboxymethylcellulose (CMC) suspensions for oral administration in rodent models .
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for this compound in metabolic disorder models?
- Methodological Answer : SAR studies highlight the necessity of the 5-chloro-2-methoxyanilino group for bioactivity. Modifications to the thiazole ring or carboxylic acid moiety reduce efficacy. Key findings:
- Substituent effects :
| Substituent Position | Modification | Biological Outcome | Reference |
|---|---|---|---|
| Anilino (Position 2) | Cl → F | ↓ Hypoglycemic activity | |
| Methoxy (Position 2') | OCH₃ → OCH₂CH₃ | No significant change |
Q. Which analytical techniques are effective in identifying synthetic byproducts or impurities?
- Methodological Answer : Impurities often arise from incomplete cyclization or hydrolysis. Recommended techniques:
Q. How does this compound interact with enzymes involved in metabolic disorders (e.g., diabetes)?
- Methodological Answer : In streptozotocin (STZ)-induced diabetic models, the compound reduces blood glucose by modulating pancreatic β-cell regeneration. Methodological approaches include:
Q. What computational strategies are used to model the compound’s interactions with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
